REACTION_CXSMILES
|
[Si]([CH2:17][CH2:18][NH2:19])(OCCOC)(OCCOC)OCCOC.[Si:20]([CH2:30][CH2:31][CH2:32][NH2:33])([O:27][CH2:28]C)([O:24][CH2:25]C)[O:21][CH2:22]C.[Si](CCCN)(OCCOC)(OCCOC)OCCOC.[Si](CCCOCCCN)(OCC)(OCC)OCC.[Si](COCCN)(OCC)(OCC)OCC.[Si](CCCOCCN)(OCC)(OCC)OCC>>[Si:20]([CH2:30][CH2:31][CH2:32][NH:33][CH2:17][CH2:18][NH2:19])([O:27][CH3:28])([O:24][CH3:25])[O:21][CH3:22]
|
Name
|
(CH3OCH2CH2O)3Si(CH2)2NH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](OCCOC)(OCCOC)(OCCOC)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](OCC)(OCC)(OCC)CCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](OCCOC)(OCCOC)(OCCOC)CCCN
|
Name
|
(C2H5O)3Si(CH2)3O(CH2)3NH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](OCC)(OCC)(OCC)CCCOCCCN
|
Name
|
(C2H5O)2C6H5Si(CH2)3O(CH2)3NH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(C2H5O)3SiCH2O(CH2)2NH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](OCC)(OCC)(OCC)COCCN
|
Name
|
(C2H5O)3Si(CH2)3O(CH2)2NH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](OCC)(OCC)(OCC)CCCOCCN
|
Name
|
(C2H5O)2CH3Si(CH2)3NH2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
[Si](OC)(OC)(OC)CCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |